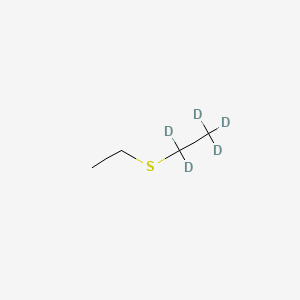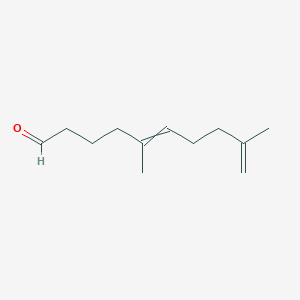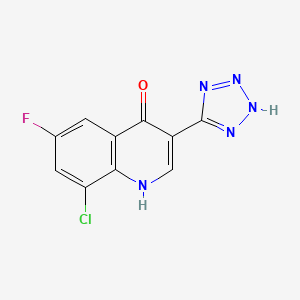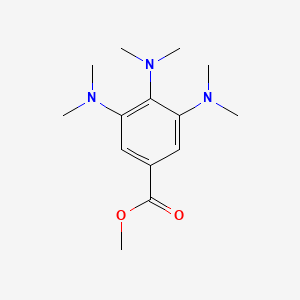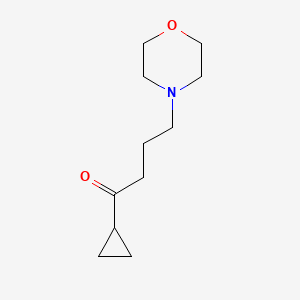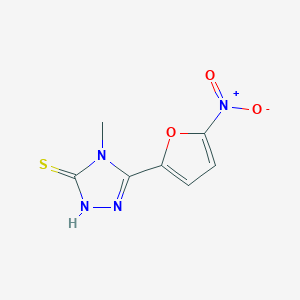
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-: is a heterocyclic compound that features a triazole ring fused with a thione group. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of industrial-grade reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems .
Biology: It has shown significant antimicrobial activity against a range of bacterial and fungal strains .
Medicine: The compound exhibits potent anticancer properties, particularly against HepG-2 and MCF-7 cancer cell lines .
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes. In anticancer applications, it induces apoptosis in cancer cells by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one
- 3-Nitro-2,4-dihydro-3H-1,2,4-triazole-5-one
Uniqueness: Compared to its analogs, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- exhibits unique properties due to the presence of the nitrofuranyl group, which enhances its antimicrobial and anticancer activities .
Eigenschaften
CAS-Nummer |
61323-58-8 |
|---|---|
Molekularformel |
C7H6N4O3S |
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
4-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H6N4O3S/c1-10-6(8-9-7(10)15)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,9,15) |
InChI-Schlüssel |
PHYAGQYUJIWULO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


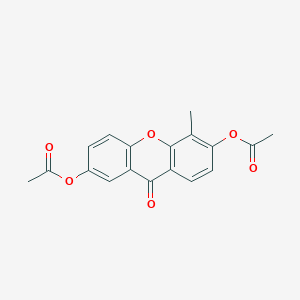
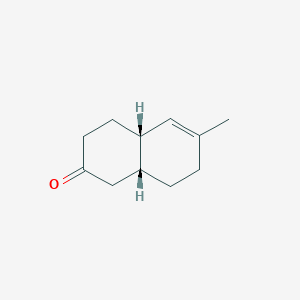
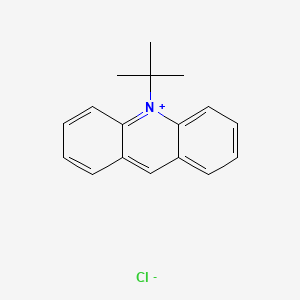
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

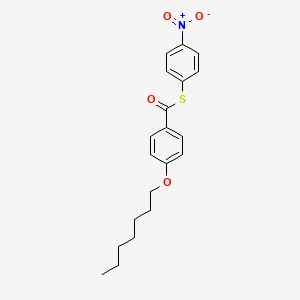
![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
